1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18488484
InChI: InChI=1S/C16H17N3O2S/c1-12-4-2-5-14(10-12)22(20,21)19-11-13(7-8-17)15-6-3-9-18-16(15)19/h2-6,9-11H,7-8,17H2,1H3
SMILES:
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-

CAS No.:

Cat. No.: VC18488484

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- -

Specification

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
IUPAC Name 2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine
Standard InChI InChI=1S/C16H17N3O2S/c1-12-4-2-5-14(10-12)22(20,21)19-11-13(7-8-17)15-6-3-9-18-16(15)19/h2-6,9-11H,7-8,17H2,1H3
Standard InChI Key CXDMONKMPBWVLC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN

Introduction

Structural Elucidation and Molecular Identity

Core Architecture and Substituents

The compound features a 1H-pyrrolo[2,3-b]pyridine backbone, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. At position 3 of the pyrrolopyridine core, an ethanamine group (-CH2-CH2-NH2) is attached, while position 1 is substituted with a 3-methylphenylsulfonyl group (-SO2-C6H4-CH3). This configuration introduces both electron-donating (amine) and electron-withdrawing (sulfonyl) moieties, influencing reactivity and intermolecular interactions .

Molecular Descriptors

  • IUPAC Name: 2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine .

  • Molecular Formula: C16H17N3O2S .

  • Molecular Weight: 315.4 g/mol .

  • SMILES Notation: CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN .

Structural Analogues

Comparative analysis with related sulfonylated pyrrolopyridines reveals key structural variations:

Compound NameSubstituentMolecular FormulaMolecular Weight (g/mol)
Target Compound3-methylphenylsulfonylC16H17N3O2S315.4
N,N-Dimethyl-1-(phenylmethylsulfonyl)-PhenylmethylsulfonylC18H21N3O2S343.44
1-(2-Naphthalenylsulfonyl)-2-naphthalenylsulfonylC21H21N3O2S379.5

The substituent’s aromatic system (e.g., phenyl vs. naphthalenyl) directly impacts molecular weight and steric bulk, potentially altering biological activity .

Synthesis and Purification

Purification and Characterization

  • HPLC Analysis: The target compound’s purity is assessed via reverse-phase HPLC, with retention times typically around 4.6 minutes under optimized conditions .

  • Yield Optimization: Iterative additions of triisopropyl borate and n-BuLi during synthesis reduce residual starting material, achieving yields up to 69.4% for related boronic acid derivatives .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the sulfonyl group’s polarity. Limited aqueous solubility is expected, necessitating formulation adjustments for biological studies .

  • Storage: Stable under inert conditions at 2–8°C, with recommended storage in tightly sealed containers to prevent hydrolysis .

Spectroscopic Data

  • Mass Spectrometry: A molecular ion peak at m/z 315.4 confirms the molecular weight .

  • NMR Spectroscopy: Anticipated signals include:

    • 1H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.4 ppm), and ethanamine protons (δ 2.8–3.2 ppm).

    • 13C NMR: Sulfonyl sulfur-linked carbon (δ ~125 ppm), pyrrolopyridine carbons (δ 110–150 ppm).

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Sulfonyl Group Impact: Bulky substituents (e.g., naphthalenyl) enhance target binding affinity but may reduce bioavailability.

  • Amine Functionalization: N,N-Dimethylation of the ethanamine side chain improves blood-brain barrier penetration in related compounds .

Analytical and Industrial Considerations

Quality Control

  • Purity Standards: Commercial suppliers (e.g., Chemlyte Solutions) offer the compound at ≥99% purity, verified via HPLC and mass spectrometry .

  • Regulatory Status: Classified as "For Research Use Only," with no current FDA approvals.

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